Methyl 5-hydroxypyrimidine-2-carboxylate Methyl 5-hydroxypyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1415574-30-9
VCID: VC4318365
InChI: InChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3
SMILES: COC(=O)C1=NC=C(C=N1)O
Molecular Formula: C6H6N2O3
Molecular Weight: 154.125

Methyl 5-hydroxypyrimidine-2-carboxylate

CAS No.: 1415574-30-9

Cat. No.: VC4318365

Molecular Formula: C6H6N2O3

Molecular Weight: 154.125

* For research use only. Not for human or veterinary use.

Methyl 5-hydroxypyrimidine-2-carboxylate - 1415574-30-9

Specification

CAS No. 1415574-30-9
Molecular Formula C6H6N2O3
Molecular Weight 154.125
IUPAC Name methyl 5-hydroxypyrimidine-2-carboxylate
Standard InChI InChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3
Standard InChI Key BEZDJOOHPCJDAY-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=C(C=N1)O

Introduction

Chemical Structure and Nomenclature

Methyl 5-hydroxypyrimidine-2-carboxylate belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The hydroxyl group (-OH) is located at position 5, while the methyl ester (-COOCH₃) occupies position 2. Its IUPAC name is methyl 5-hydroxypyrimidine-2-carboxylate, and its molecular formula is C₆H₆N₂O₃ (molecular weight: 154.12 g/mol) .

Key Structural Features:

  • SMILES: COC(=O)C1=NC=C(C=N1)O

  • InChI Key: BEZDJOOHPCJDAY-UHFFFAOYSA-N

  • Hydrogen Bond Donors/Acceptors: 2 donors (hydroxyl and amine) and 5 acceptors (ester, hydroxyl, and ring nitrogens) .

The compound’s planar structure and electron-rich aromatic system facilitate interactions with biological targets, making it a candidate for drug discovery .

Synthesis and Manufacturing

Primary Synthetic Routes

The most cited synthesis involves a two-step process starting from 5-bromo-2-cyanopyrimidine:

  • Benzyloxy Protection:

    • Reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol in toluene, using cesium carbonate (Cs₂CO₃) as a base and cuprous iodide (CuI) with 1,10-phenanthroline as a catalyst.

    • Conditions: 80–110°C for 4–12 hours, yielding 5-benzyloxy-2-cyanopyrimidine .

  • Hydrolysis and Decarboxylation:

    • Alkaline hydrolysis of the nitrile group using a strong base (e.g., NaOH) at 25–100°C.

    • Acidification (e.g., HCl) to pH 1.5–4.0, followed by crystallization to isolate the final product .

This method achieves a purity ≥99% (HPLC) and avoids hazardous intermediates .

Alternative Methods

  • Esterification of 5-Hydroxypyrimidine-2-carboxylic Acid: Direct reaction with methanol under acidic conditions (e.g., H₂SO₄) .

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes but requires specialized equipment .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling Point374.2±22.0°C (predicted)
Density1.3±0.1 g/cm³ (predicted)
Solubility in DMSO50 mg/mL (326.50 mM)
LogP (Partition Coefficient)0.85 (calculated)

The compound’s moderate solubility in polar solvents (e.g., DMSO) and low LogP suggest balanced hydrophilicity-lipophilicity, suitable for drug formulation .

Biological Activity and Applications

Industrial Applications

  • Agrochemicals: Intermediate for herbicides targeting pyrimidine-dependent enzymes in weeds .

  • Coordination Chemistry: Ligand for metal-organic frameworks (MOFs) due to nitrogen and oxygen donor sites .

HazardPrecautionary Measures
Skin Irritation (Category 2)Wear nitrile gloves/lab coat
Eye Irritation (Category 2A)Use safety goggles
Respiratory IrritationOperate in fume hood

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesBioactivity
Ethyl 5-hydroxypyrimidine-2-carboxylateC₇H₈N₂O₃Longer alkyl chain (ethyl)Higher lipophilicity (LogP: 1.2)
5-Hydroxypyrimidine-2-carboxylic acidC₅H₄N₂O₃Free carboxylic acid groupImproved solubility in water

The methyl ester’s balance of solubility and stability makes it preferable for pharmaceutical synthesis compared to ethyl or propyl analogues .

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